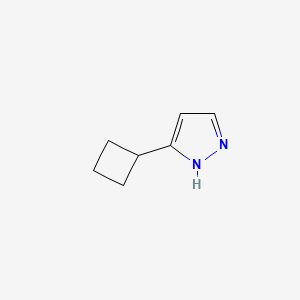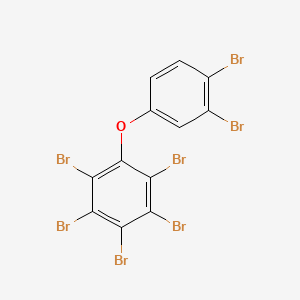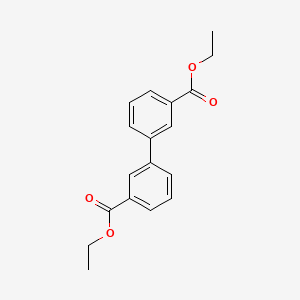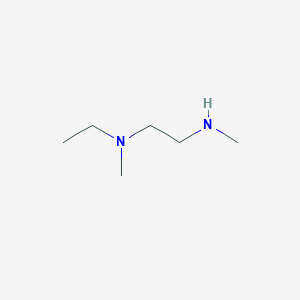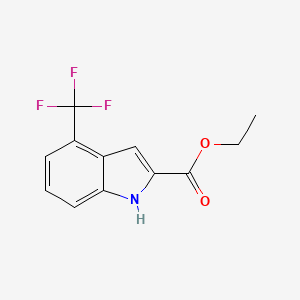
4-(三氟甲基)-1H-吲哚-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a chemical compound that likely contains an indole group, a trifluoromethyl group, and an ethyl ester group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclocondensation . Trifluoromethyl-containing building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate are commonly used .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the indole group, the trifluoromethyl group, and the ethyl ester group. These groups could impact the compound’s polarity, reactivity, and other physical and chemical properties .Chemical Reactions Analysis
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, this compound might participate in various chemical reactions, especially those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could enhance the compound’s stability, lipophilicity, and bioavailability .科学研究应用
荧光化学传感器
含三氟甲基的化合物已被用于合成荧光光诱导电子转移 (PET) 化学传感器 。这些化学传感器可以通过改变其荧光来响应化学相互作用,从而检测离子或分子。
抗癌治疗
三氟甲基存在于一些 FDA 批准的药物中,如索拉非尼,它用于治疗晚期肝细胞癌 (原发性肝癌) 。这表明 4-(三氟甲基)-1H-吲哚-2-羧酸乙酯有可能被用于研究其抗癌特性。
抗菌剂
具有三氟甲基的柳酸苯胺酯已显示出抗真菌活性 。这表明有可能将 4-(三氟甲基)-1H-吲哚-2-羧酸乙酯合成具有抗菌特性的化合物。
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
未来方向
生化分析
Biochemical Properties
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction .
Cellular Effects
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate has been shown to affect various cell types and cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound may inhibit or activate specific kinases, thereby influencing downstream signaling cascades. Additionally, it can affect mitochondrial function, potentially leading to changes in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The trifluoromethyl group can form strong interactions with electron-rich regions of proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, potentially affecting gene expression by modulating transcription factor binding or chromatin structure. These interactions at the molecular level contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, toxic effects can be observed, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The trifluoromethyl group can also affect the compound’s metabolic stability, making it resistant to rapid degradation .
Transport and Distribution
Within cells and tissues, Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to accumulate in lipid-rich compartments. Transport proteins, such as ABC transporters, may also play a role in its cellular distribution. These interactions influence the compound’s localization and accumulation within different tissues .
Subcellular Localization
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with compartment-specific proteins and enzymes. Understanding its subcellular distribution is crucial for elucidating its biochemical effects .
属性
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCVQAHOSPMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564761 |
Source


|
| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317-60-2 |
Source


|
| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

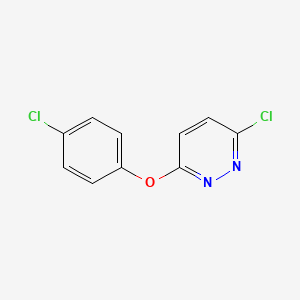
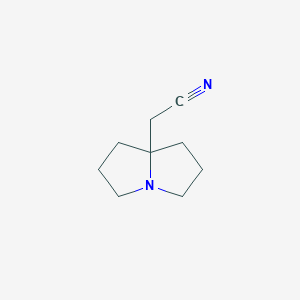
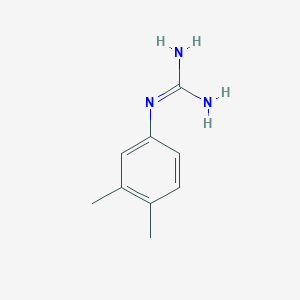
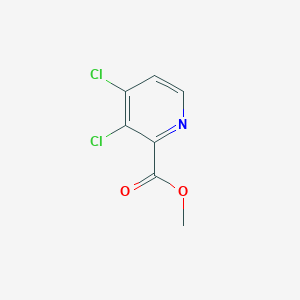
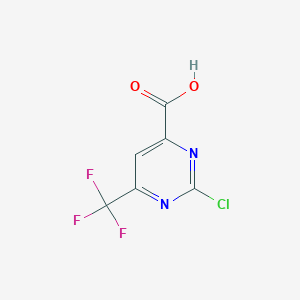
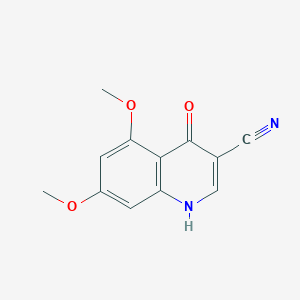

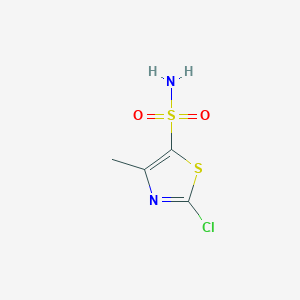
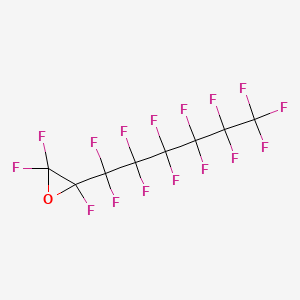
![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)
